5-cyano-3-methyl-1H-indole-2-carboxylic Acid

LSD1 Epigenetics Cancer

5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1) is a highly substituted indole-2-carboxylic acid derivative characterized by the concurrent presence of a 3-methyl group and a 5-cyano substituent on the indole core. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other indole-2-carboxylates.

Molecular Formula C11H8N2O2
Molecular Weight 200.197
CAS No. 169463-46-1
Cat. No. B2871174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-3-methyl-1H-indole-2-carboxylic Acid
CAS169463-46-1
Molecular FormulaC11H8N2O2
Molecular Weight200.197
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15)
InChIKeyXDPWTCVJQGONFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

169463-46-1 Procurement Guide: 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid as a Differentiated Scaffold for Kinase, GPCR, and Nuclear Enzyme Research


5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1) is a highly substituted indole-2-carboxylic acid derivative characterized by the concurrent presence of a 3-methyl group and a 5-cyano substituent on the indole core. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other indole-2-carboxylates . As a building block or standalone pharmacophore, it is a core motif in several patent families and primary literature reports, with quantifiable activity against diverse biological targets including lysine-specific demethylase 1 (LSD1), glycogen phosphorylase, inosine monophosphate dehydrogenase (IMPDH), and CCR5 [1][2].

Why 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid (169463-46-1) Cannot Be Substituted by Common In-Class Analogs


Generic substitution with simpler indole-2-carboxylic acids such as 3-methyl-1H-indole-2-carboxylic acid (lacking a 5-cyano group) or 5-cyano-1H-indole-2-carboxylic acid (lacking a 3-methyl group) fails due to the additive and often synergistic impact of these substituents on both target engagement and polypharmacology. The 5-cyano group serves as a critical hydrogen bond acceptor, modulating the electronic character of the indole ring and directly interacting with key residues in targets like LSD1 and glycogen phosphorylase [1][2]. Simultaneously, the 3-methyl group introduces steric constraints that influence binding pocket complementarity and metabolic stability [3]. The combination of these functional groups yields a distinct biological fingerprint, with quantifiable activity across multiple enzyme classes (demethylases, phosphorylases, dehydrogenases, GPCRs) that is not recapitulated by analogs bearing only one of these substituents [4]. Replacing this compound with a less substituted analog risks loss of potency, altered selectivity profiles, and failure to replicate the specific polypharmacology observed in published studies .

Quantitative Evidence for 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid (169463-46-1) Differentiation


LSD1 Enzyme Inhibition: 83 nM IC50 Demonstrates Potent Nuclear Receptor Modulation

5-Cyano-3-methyl-1H-indole-2-carboxylic acid exhibits potent inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 83 nM against the N-terminal truncated human enzyme (residues 151-852) [1]. This activity is directly linked to the presence of the 5-cyano group, as indicated by patent families covering 5-cyano indole derivatives as LSD1 inhibitors [2]. In contrast, the 5-chloro analog (5-chloro-3-methyl-1H-indole-2-carboxylic acid) shows no reported LSD1 inhibitory activity in this assay system . The 3-methyl substituent provides essential hydrophobic contacts within the LSD1 binding pocket, a feature absent in simple 5-cyano-1H-indole-2-carboxylic acid, which would lack this steric complementarity.

LSD1 Epigenetics Cancer

IMPDH2 Inhibition: 240-440 nM Ki Reveals Dual-Substrate Site Targeting

The compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM (uncompetitive inhibition) and 430-440 nM when assayed against IMP or NMD substrates, respectively [1]. This dual-substrate inhibitory profile suggests binding at a site distinct from the active site, likely induced by the 3-methyl and 5-cyano substituents. The 3-methyl group is known to enhance IMPDH binding affinity in indole-based inhibitors . The 5-cyano group may act as a bioisostere for other electron-withdrawing groups found in known IMPDH inhibitors. A simpler 3-methyl-1H-indole-2-carboxylic acid (lacking the 5-cyano group) would likely exhibit significantly reduced or no inhibition of IMPDH2, as it lacks the electron-withdrawing substituent critical for hydrogen bonding within the IMPDH active site [2].

IMPDH Antiviral Immunosuppression

Glycogen Phosphorylase Isoform Selectivity: 110 nM Muscle vs. 180 nM Liver IC50

A close amide derivative of 5-cyano-1H-indole-2-carboxylic acid, namely 5-cyano-1H-indole-2-carboxylic acid (1-methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-amide, demonstrates a 1.6-fold selectivity for the muscle isoform of glycogen phosphorylase (IC50 = 110 nM) over the liver isoform (IC50 = 180 nM) [1]. This selectivity profile is attributed to the specific interaction of the 5-cyano group within the binding pocket. While the target compound is the free carboxylic acid, it serves as the direct precursor to this selective amide series. A comparable amide derived from 5-chloro-1H-indole-2-carboxylic acid would likely exhibit a different selectivity profile due to altered electronic and steric properties, and simple 1H-indole-2-carboxylic acid derivatives lack the necessary potency .

Glycogen Phosphorylase Diabetes Metabolism

CCR5 Antagonist Activity with Sub-Nanomolar Potency from a Simple Scaffold

A derivative of 5-cyano-1H-indole-2-carboxylic acid has been reported as a potent CCR5 antagonist with an IC50 of 0.100 nM [1]. This exceptionally high potency is directly linked to the 5-cyano substituent, as preliminary pharmacological screening indicates this class can serve as CCR5 antagonists for the treatment of HIV infection and inflammatory diseases [2]. The 3-methyl group in the target compound likely provides additional hydrophobic contacts that could further enhance binding affinity. Simple 3-methyl-1H-indole-2-carboxylic acid lacks this sub-nanomolar potency and is not reported as a CCR5 antagonist, underscoring the critical role of the 5-cyano group for high-affinity engagement [3].

CCR5 HIV Inflammation

URAT1 and XO Dual Inhibition: A Mechanistic Rationale for Urate-Lowering Research

5-Cyano-3-methyl-1H-indole-2-carboxylic acid inhibits both xanthine oxidase (XO) and urate transporter 1 (URAT1) . Quantitatively, it inhibits human URAT1 with an IC50 of 5.83 µM and xanthine oxidase with an IC50 of 10.8 µM [1][2]. This dual mechanism—reducing uric acid production (XO) and enhancing renal excretion (URAT1)—is a unique feature of this scaffold. In contrast, 3-methyl-1H-indole-2-carboxylic acid lacks the 5-cyano group necessary for potent XO inhibition, and 5-cyano-1H-indole-2-carboxylic acid lacks the 3-methyl group that likely contributes to URAT1 binding [3]. The combination of both substituents is required for this specific polypharmacology.

URAT1 Xanthine Oxidase Gout

Robust Chemical Stability and Handling: Predicted pKa of 3.80 Enables Reliable Formulation

The compound exhibits a predicted acid dissociation constant (pKa) of 3.80 ± 0.30, indicating the carboxylic acid group is moderately acidic . This property, combined with the electron-withdrawing nature of the 5-cyano group, suggests good stability under standard laboratory storage conditions (2-8°C), as indicated by vendor recommendations . The compound is commercially available with a purity of 98%, further supporting its robust chemical integrity . In contrast, 5-bromo-3-methyl-1H-indole-2-carboxylic acid, while structurally similar, may be prone to photodegradation or oxidative debromination under certain conditions, potentially impacting long-term stability in solution [1].

Chemical Stability Formulation Procurement

Optimal Research and Industrial Application Scenarios for 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid (169463-46-1)


LSD1-Targeted Epigenetic Probe and Lead Optimization Programs

This compound serves as an optimal starting scaffold for medicinal chemistry campaigns focused on developing potent and selective LSD1 inhibitors. Its 83 nM IC50 against LSD1 [1] provides a validated hit for further optimization, enabling structure-activity relationship (SAR) studies to enhance potency, selectivity, and drug-like properties. The 5-cyano group is a critical pharmacophore for LSD1 inhibition, and the 3-methyl group offers a handle for introducing additional substituents to modulate pharmacokinetic parameters. The compound's commercial availability and established synthetic routes facilitate rapid analog synthesis and biological evaluation.

Dual XO/URAT1 Inhibitor Development for Hyperuricemia and Gout

The dual inhibition of xanthine oxidase (IC50 = 10.8 µM) and URAT1 (IC50 = 5.83 µM) [2][3] makes this compound an ideal starting point for developing novel urate-lowering therapies. Unlike single-target agents, this scaffold offers the potential for synergistic reduction of serum uric acid levels. Medicinal chemists can leverage the core structure to optimize both activities in parallel, potentially leading to a new class of therapeutics for gout and related metabolic disorders.

IMPDH2 Inhibitor for Antiviral and Immunosuppressive Research

The sub-µM inhibition of IMPDH2 (Ki = 240-440 nM) [4] positions this compound as a valuable tool for studying purine metabolism and for developing new antiviral or immunosuppressive agents. The unique dual-substrate inhibitory profile suggests a distinct binding mode that could be exploited to overcome resistance mechanisms associated with existing IMPDH inhibitors. The 5-cyano-3-methyl substitution pattern is essential for this activity, as simpler analogs lack IMPDH2 inhibition.

Glycogen Phosphorylase Chemical Probe for Metabolic Disease Research

As a direct precursor to isoform-selective glycogen phosphorylase inhibitors [5], this carboxylic acid is a key intermediate for synthesizing chemical probes to dissect the roles of muscle and liver glycogen phosphorylase in glucose homeostasis. The resulting amides exhibit nanomolar potency and measurable isoform selectivity (1.6-fold for muscle over liver), enabling researchers to investigate tissue-specific metabolic effects with reduced risk of hypoglycemia compared to non-selective inhibitors.

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